Imidazo[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
Imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyrimidines with α-halocarbonyl compounds. Another approach involves the use of 1,3-dicarbonyl compounds, nitroolefins, or alkynes . These reactions are often carried out under mild conditions, using catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazine: Another related compound with a versatile scaffold used in drug development and organic synthesis.
Imidazo[1,2-a]pyridines: Valued for their wide range of pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness: Imidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a highly versatile compound for research and development .
Properties
CAS No. |
76075-27-9 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H,(H2,8,12) |
InChI Key |
HOEDODNTXLPKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)N |
Origin of Product |
United States |
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